molecular formula C5H12O5 B082165 D-Apiitol CAS No. 10592-17-3

D-Apiitol

Cat. No. B082165
CAS RN: 10592-17-3
M. Wt: 152.15 g/mol
InChI Key: SDXWEZQDLHNYFR-BYPYZUCNSA-N
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Description

D-Apiitol, also known as D-Pinitol, is a cyclitol nearly ubiquitous in the Leguminosae and Pinaceae families . It plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . It is the most widely distributed inositol ether in plants . Its name comes from “pine” since it was isolated and identified from the heartwood of Pinus monticola for the first time .


Synthesis Analysis

D-Apiitol has a relatively straightforward and short biosynthesis which proceeds via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol .


Molecular Structure Analysis

The chemical structure of D-Apiitol is 3-O-methyl-D-chiro-inositol . It is the most widely distributed inositol ether in plants .


Chemical Reactions Analysis

D-Apiitol has been shown to have antioxidant, anti-diabetic, anti-inflammatory, and anticancer properties . It has been used in traditional medicine as an empirical treatment for diabetes, inflammation, cancer, or infections .

Scientific Research Applications

  • D-Apiitol and D-Apiose Metabolism : D-Apiitol is involved in the metabolic processes of specific bacteria and plants. Neal and Kindel (1970) discovered an enzyme, d-apiose reductase, in Aerobacter aerogenes, which catalyzes the interconversion of d-apiose and d-apiitol, indicating a specific metabolic pathway in this strain (Neal & Kindel, 1970). Hanna, Picken, and Mendicino (1973) also identified a specific d-apiitol dehydrogenase in a Micrococcus species, further supporting the role of d-apiose and d-apiitol in microbial metabolism (Hanna, Picken, & Mendicino, 1973).

  • Adult Neurogenesis : Taupin (2009) explored the potential of apigenin and related compounds, derived from food products, in stimulating adult neurogenesis. This study suggests that derivatives like d-apiitol may have therapeutic potential in treating neurological diseases (Taupin, 2009).

  • Pharmaceutical Research and Degradant Profiling : D-Apiitol's relevance in pharmaceuticals is evident in studies like Alsante et al. (2007), which discusses the importance of degradant profiling in active pharmaceutical ingredients (APIs) and drug products. This research provides a framework for understanding the stability and degradation pathways of compounds including d-apiitol (Alsante et al., 2007).

  • HIV Research : Takada et al. (2007) identified a compound, 1,3,4,5-tetragalloylapiitol, from Hylodendron gabunensis, which inhibits RNase H enzymatic activity, a crucial step in HIV replication. This discovery highlights the potential of d-apiitol derivatives in HIV research (Takada et al., 2007).

properties

IUPAC Name

(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWEZQDLHNYFR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(CO)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147421
Record name 3-(Hydroxymethyl)erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Apiitol

CAS RN

10592-17-3
Record name (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)erythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIITOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
EV Chandrasekaran, M Davila, J Mendicino - Methods in Enzymology, 1982 - Elsevier
… D-Apiitol dehydrogenase is assayed … of D-apiitol or the oxidation of NADH in the presence of D-apiose. The standard reaction mixture for measuring the rate of oxidation of D-apiitol …
Number of citations: 1 www.sciencedirect.com
R Hanna, M Picken, J Mendicino - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
… d-apiitol was detected in extracts of this microorganism. The enzyme which was purified about 200-fold was specific for d-apiose and d-apiitol. … The K m for D-apiitol was 1.16·10 -2 M, d-…
Number of citations: 11 www.sciencedirect.com
DL Neal, PK Kindel - Journal of Bacteriology, 1970 - Am Soc Microbiol
… However, repeated experiments with cell-free extracts failed to demonstrate the reduction of NADP+ in the presence of either D-apiitol alone or D-apiitol plus adenosine 5'triphosphate …
Number of citations: 17 journals.asm.org
JM Picken, J Mendicino - Journal of Biological Chemistry, 1967 - ASBMB
… with sodium borohydride to D-apiitol. The D-apiose and D-apiitol were oxidized with sodium … , obtained as formic acid from the degradation of D-apiitol, from the specific activity of Cl plus …
Number of citations: 31 www.jbc.org
AS Dahms, J Russo - Methods in enzymology, 1982 - Elsevier
… [38] D-Apiitol Dehydrogenase from Bacteria … A specific inducible D-apiitol dehydrogenase that is dependent on NAD ÷ for activity is isolated from crude extracts of this bacterium. …
Number of citations: 7 www.sciencedirect.com
K Takada, A Bermingham, BR O'Keefe… - Journal of natural …, 2007 - ACS Publications
… Optical rotation measurements of the free sugar following basic hydrolysis indicated that the 3S absolute configuration was the same as that of d-apiitol. Compound 1 inhibited HIV-1, …
Number of citations: 28 pubs.acs.org
M Kojima, Y Nakamura, S Akai, K Sato, S Takeuchi - Tetrahedron, 2011 - Elsevier
… Since our d-apiitol 8 that was recovered from the precursor 9 17 and (S)-1 by alkaline … conditions gave data fully consistent with those reported for d-apiitol by Kitajima’s group, it was …
Number of citations: 4 www.sciencedirect.com
DA Hart, PK Kindel - Biochemistry, 1970 - ACS Publications
… hydrolyzed, nonradioactive D-apiose was added to the former and nonradioactive D-apiose and dapiitol were added to the latter. The cooled solutions were neutralized with NaOH to …
Number of citations: 58 pubs.acs.org
M Mølhøj, R Verma, WD Reiter - The Plant Journal, 2003 - Wiley Online Library
d‐Apiose is a plant‐specific branched‐chain monosaccharide found in rhamnogalacturonan II (RG‐II), apiogalacturonan, and several apioglycosides. Within RG‐II, d‐apiose serves as …
Number of citations: 101 onlinelibrary.wiley.com
MA Ott, G Vriend - BMC bioinformatics, 2006 - Springer
… Note that the branched carbon in D-apiitol (C001569) is symmetrically substituted and therefore not a stereocenter. This remains the case after addition of the hydroxyl group. …
Number of citations: 60 link.springer.com

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